Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Description
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Properties
IUPAC Name |
tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2/q;4*+1;;;;;;;;;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSRNXHMKGXPL-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4Na4O24S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601978 | |
| Record name | Sodium 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetra(benzene-1-sulfonate)--water (4/1/12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1239.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39174-47-5 | |
| Record name | Sodium 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetra(benzene-1-sulfonate)--water (4/1/12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate, commonly known as TSPP (tetrasulfonatophenylporphyrin), is a synthetic porphyrin compound with significant biological activity, particularly in the fields of photodynamic therapy (PDT) and molecular imaging. This article reviews its biological mechanisms, applications, and relevant case studies.
- Molecular Formula : C₄₄H₃₀N₄O₁₂S₄
- Molecular Weight : 934.99 g/mol
- CAS Number : 39050-26-5
- Solubility : Soluble in water
TSPP exhibits its biological activity primarily through its role as a photosensitizer in photodynamic therapy. Upon activation by light, TSPP generates reactive oxygen species (ROS) that can induce apoptosis in targeted cells, particularly cancer cells. The following mechanisms have been identified:
- Apoptosis Induction : Studies have shown that TSPP can activate caspase pathways leading to apoptosis in melanoma cell lines. Specifically, it has been observed that TSPP interacts with B-cell lymphoma 2 (BCL-2) family proteins, influencing cell survival pathways .
- Binding Affinity : Molecular docking studies indicate that TSPP binds effectively to human serum albumin (HSA), which may enhance its delivery and efficacy in therapeutic applications .
- Photodynamic Effects : In the presence of light, TSPP generates singlet oxygen and other radicals that damage cellular components, leading to cell death in malignant tissues while sparing surrounding healthy tissues .
Applications in Medicine
TSPP's unique properties make it suitable for various medical applications:
- Photodynamic Therapy (PDT) : TSPP is used in PDT for treating various cancers due to its ability to selectively target tumor cells while minimizing damage to normal cells. It has been particularly effective in treating melanoma and other solid tumors .
- Theranostics : TSPP has potential applications in theranostics—combining therapy and diagnostics—especially for conditions like rheumatoid arthritis where it can be used for both imaging and treatment .
Case Studies
Several studies highlight the effectiveness of TSPP in clinical and experimental settings:
- Melanoma Treatment : A study demonstrated that TSPP-functionalized nanoparticles could induce significant apoptosis in Mel-Juso melanoma cells upon light activation, suggesting its potential as a targeted therapeutic agent .
- Antimicrobial Activity : Research indicates that TSPP can serve as an effective photosensitizer for antimicrobial photodynamic inactivation, showing promise against various bacterial strains when activated by light .
- Fluorescence Imaging : TSPP's fluorescence properties allow it to be utilized as a reporter molecule for studying protein interactions and conformational changes within biological systems .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₀N₄O₁₂S₄ |
| Molecular Weight | 934.99 g/mol |
| CAS Number | 39050-26-5 |
| Solubility | Water |
| Primary Applications | PDT, theranostics |
| Mechanism of Action | ROS generation, apoptosis induction |
Scientific Research Applications
Photodynamic Therapy (PDT)
Mechanism and Efficacy
Sulfonated porphyrins are known for their photosensitizing properties, making them effective agents in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species (ROS) upon light activation allows it to induce cell death selectively in tumor cells while sparing normal tissues. Studies have shown that the compound can enhance the phototoxic effect when combined with other sensitizers, such as zinc phthalocyanine .
Case Study: Phototoxic Effects on Cancer Cells
In a study evaluating the efficacy of meso-tetrakis(p-sulfonatophenyl)porphyrin (TPPS), it was found that this compound exhibited significant phototoxicity against HSC-3 human oral squamous carcinoma cells. The results indicated that TPPS could effectively induce apoptosis in cancer cells upon light exposure, suggesting its potential use as a PDT agent .
Antiviral Activity
HCV Inhibition
Research has demonstrated the antiviral properties of sulfonated porphyrins against Hepatitis C virus (HCV). A specific study highlighted that a related compound, meso-tetrakis-(3,5-dicarboxy-4,4′-biphenyl) porphyrin, showed potent inhibition of HCV replication in vitro. This compound reduced viral RNA and protein levels significantly at low concentrations, indicating a promising therapeutic avenue for HCV treatment .
Mechanism of Action
The antiviral mechanism involves the interaction of the porphyrin with viral components or host cell pathways, potentially altering the viral lifecycle or enhancing immune responses. The structural modifications in sulfonated porphyrins enhance their solubility and interaction with biological membranes, crucial for their antiviral efficacy .
Catalysis
Nanozyme Activity
Recent advancements have explored the use of sulfonated porphyrins as artificial enzymes or nanozymes. For instance, tetrasodium meso-tetra(sulfonatophenyl)porphine has been intercalated into layered hydroxides to create materials with enzyme-like activities. These hybrids exhibit antioxidant properties and can catalyze reactions under mild conditions .
Application in Environmental Chemistry
The catalytic capabilities of these compounds have been harnessed for environmental applications, such as pollutant degradation and water purification processes. Their ability to mimic natural enzyme activity provides a sustainable alternative for addressing environmental challenges .
Sensing Technologies
Fluorescent Sensors
Sulfonated porphyrins have been utilized in developing fluorescent sensors for detecting various biomolecules and environmental pollutants. Their strong fluorescence properties allow for sensitive detection methods based on fluorescence resonance energy transfer (FRET) mechanisms.
Case Study: Detection of Toluidine Blue
A recent study reported the use of a hetero-trimer involving sulfonated porphyrins for the fluorimetric detection of toluidine blue. The sensor demonstrated high sensitivity and selectivity towards target analytes, showcasing the potential of these compounds in analytical chemistry applications .
Summary Table of Applications
Preparation Methods
Synthesis of the Porphyrin Macrocycle
- Condensation Reaction: The porphyrin macrocycle is synthesized by acid-catalyzed condensation of pyrrole with three equivalents of 4-sulfonatobenzaldehyde and one equivalent of benzenesulfonic acid-substituted benzaldehyde. This step forms the tetrapyrrolic ring with meso-substituted sulfonatophenyl groups.
- Oxidation: The intermediate porphyrinogen is oxidized to the porphyrin using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil, ensuring full aromaticity of the macrocycle.
Sulfonation and Salt Formation
- Sulfonation: Sulfonation of phenyl rings is achieved using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex under controlled temperature to avoid over-sulfonation or degradation.
- Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt.
- Hydration: The compound crystallizes with water molecules, typically forming a dodecahydrate, which stabilizes the structure and improves solubility.
Purification
- Chromatographic Techniques: Purification is conducted via preparative thin-layer chromatography (TLC) or column chromatography using silica gel or reverse-phase media to achieve >98% purity.
- Crystallization: Final crystallization from aqueous or mixed solvent systems yields the tetrasodium salt as a dodecahydrate.
Research Findings and Analytical Data
| Parameter | Data/Observation |
|---|---|
| Purity | ≥98% by TLC |
| Molecular Formula | C48H30N4Na4O18S4·12H2O (approximate for dodecahydrate form) |
| Molecular Weight | ~1300 g/mol (varies with hydration) |
| Solubility | High water solubility due to sulfonate groups |
| UV-Vis Absorption | Characteristic Soret band around 400–430 nm; Q bands in 500–650 nm range |
| Photophysical Properties | Exhibits strong absorption in phototherapeutic window; suitable for photodynamic therapy applications |
| Stability | Chemically stable under ambient conditions; photostable under visible light irradiation |
Analytical and Characterization Techniques Used in Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the porphyrin ring formation and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight and sulfonation extent.
- UV-Visible Spectroscopy: Monitors characteristic absorption bands confirming porphyrin structure.
- Elemental Analysis: Confirms sodium content consistent with tetrasodium salt formation.
- X-ray Crystallography: Occasionally used to confirm crystal structure and hydration state.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Porphyrin condensation | Pyrrole + 4-sulfonatobenzaldehyde + acid catalyst | 40–60 | Acid catalysis, inert atmosphere preferred |
| Oxidation | DDQ or p-chloranil | 70–85 | Ensures aromatic porphyrin formation |
| Sulfonation | Chlorosulfonic acid or SO3-pyridine complex | 60–75 | Temperature control critical |
| Neutralization | NaOH or Na2CO3 | Quantitative | Forms tetrasodium salt |
| Purification | Chromatography + crystallization | >98% purity | Final product isolation |
Notes on Preparation Challenges and Optimization
- Control of Sulfonation: Over-sulfonation can lead to degradation; reaction temperature and time must be carefully controlled.
- Aggregation Prevention: The sulfonate groups improve solubility and reduce aggregation, which is critical for photodynamic activity.
- Hydration Control: The number of water molecules in the hydrate affects crystallinity and solubility; controlled crystallization conditions are important.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing this compound with high purity, and how can they be mitigated?
- Methodological Answer : Synthesis requires precise control of sulfonation and hydration steps. A common impurity arises from incomplete sulfonation at the 4-sulfonatophenyl groups, detectable via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Reductive deamination protocols (e.g., using TPPS3 precursors) improve yield but require rigorous pH monitoring (pH 9–10) to prevent aggregation during purification . Post-synthesis, freeze-drying in the presence of 1 mM EDTA minimizes metal contamination, which can alter photophysical properties .
Q. Which spectroscopic techniques are most effective for characterizing its electronic structure and hydration stability?
- Methodological Answer :
- UV-Vis : Monitor the Soret band (~414 nm) and Q-bands (515, 550, 590, 645 nm). Shifts >5 nm indicate hydration loss or metal coordination .
- Fluorescence spectroscopy : Emission at 650–720 nm (λex = 515 nm) quantifies aggregation; a 10% decrease in quantum yield suggests H-aggregate formation .
- TGA/DSC : Dodecahydrate stability is confirmed by mass loss steps at 80–120°C (hydration shells) and 250°C (sulfonate decomposition) .
Q. How does pH influence its aqueous solubility and aggregation behavior?
- Methodological Answer : Below pH 3, protonation of sulfonate groups reduces solubility, leading to J-aggregates (λSoret red-shifts to 434 nm). Above pH 10, deprotonation stabilizes H-aggregates (λSoret blue-shifts to 402 nm). Use 10 mM phosphate buffers with ionic strength <50 mM to avoid confounding effects. Dynamic light scattering (DLS) at 25°C confirms particle size: <5 nm (monomer) vs. >50 nm (aggregates) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported aggregation mechanisms under light exposure?
- Methodological Answer : Conflicting data on light-induced aggregation (e.g., H- vs. J-aggregates) arise from variations in laser wavelength and power. To reconcile:
- Use a 633 nm laser (non-resonant with Soret band) at <10 mW/cm<sup>2</sup> to isolate gradient force effects.
- Employ lock-in amplification to distinguish thermal vs. optical contributions .
- Compare aggregation kinetics in deuterated water (slower H-bond rearrangement) to confirm mechanistic pathways .
Q. How can computational modeling predict its interactions with biomolecules for drug delivery applications?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with force fields (e.g., GAFF2) parameterized for sulfonate groups. Focus on binding pockets in serum albumin (PDB ID: 1AO6) to predict stability .
- MD simulations : Simulate 100 ns trajectories in explicit solvent (TIP3P) to analyze porphyrin-lipid bilayer penetration. Key metrics: RMSD <2 Å for stability; contact frequency >50% with phosphatidylcholine headgroups indicates membrane affinity .
Q. What are the limitations of current catalytic studies using this compound, and how can they be addressed?
- Methodological Answer : Reported catalytic efficiency in Diels-Alder reactions varies due to:
- Zwitterionic aggregate heterogeneity : Use SAXS to correlate aggregate morphology (e.g., rod-like vs. spherical) with reaction rates .
- Substrate specificity : Screen cyclopentadiene derivatives (e.g., methyl- vs. ethyl-substituted) with Hammett σ<sup>+</sup> parameters to quantify electronic effects .
- Recycling challenges : Immobilize on amine-functionalized silica gel (3-APTES) and assess leaching via ICP-MS after 5 cycles .
Data Contradiction Analysis
Q. Why do studies report conflicting photostability data under oxidative conditions?
- Resolution : Discrepancies arise from:
- Radical scavengers : Presence of 1% NaN3 (quenches singlet oxygen) vs. no additives. Use time-resolved EPR with TEMPONE-H to quantify <sup>1</sup>O2 lifetime .
- Light source spectral overlap : Broadband UV lamps degrade sulfonate groups faster than monochromatic LEDs (λ = 405 nm). Normalize degradation rates to photon flux .
Q. How to address inconsistencies in metal-binding affinity rankings (Cu<sup>2+</sup> vs. Fe<sup>3+</sup>)?
- Resolution : Competitive titration with EDTA (pH 7.4, 25°C):
- Monitor Soret band shifts (Δλ >10 nm = strong binding).
- Cu<sup>2+</sup> Kd = 10<sup>−8</sup> M (logβ = 12.3) vs. Fe<sup>3+</sup> Kd = 10<sup>−6</sup> M (logβ = 9.1), validated via isothermal titration calorimetry (ITC) .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
